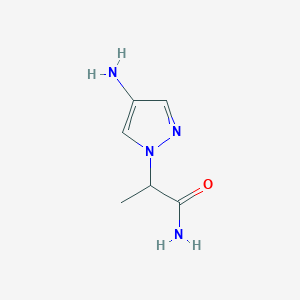

2-(4-Amino-1h-pyrazol-1-yl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

2-(4-aminopyrazol-1-yl)propanamide |

InChI |

InChI=1S/C6H10N4O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,7H2,1H3,(H2,8,11) |

InChI Key |

DYZUQPNFEUVXMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N)N1C=C(C=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization

Historical and Modern Synthetic Routes to 2-(4-Amino-1H-pyrazol-1-yl)propanamide

The synthesis of pyrazole (B372694) derivatives has evolved significantly from classical condensation reactions to modern catalytic methods. The formation of the pyrazole ring is the foundational step, followed by the introduction of the propanamide side chain.

The synthesis of this compound typically commences with the formation of the 4-aminopyrazole core. A common and historical method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. scispace.com For the synthesis of a 4-aminopyrazole precursor, a key starting material is often a β-ketonitrile or a derivative thereof. For instance, the reaction of (ethoxymethylene)cyanoacetate with a substituted hydrazine can yield an ethyl 5-aminopyrazole-4-carboxylate, which can then be further modified. nih.gov

Modern synthetic approaches often employ transition metal catalysts to achieve higher efficiency and selectivity. For example, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the pyrazole ring. nih.gov The optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and base. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used, often at elevated temperatures to drive the reaction to completion.

| Parameter | Typical Conditions/Reagents | Impact on Reaction |

|---|---|---|

| Solvent | DMF, DMSO, Ethanol, Acetic Acid | Influences solubility of reactants and can affect reaction rate and selectivity. |

| Temperature | Room temperature to reflux | Higher temperatures often increase reaction rates but can lead to side products. |

| Catalyst | Pd(OAc)₂, Cu(I) salts, Lewis acids | Increases reaction rate and can control regioselectivity. |

| Base | K₂CO₃, NaH, NaOAc | Used to deprotonate reactants and facilitate nucleophilic attack. |

Once the substituted 4-aminopyrazole is obtained, the 1-propanamide side chain is typically introduced via N-alkylation. This involves reacting the pyrazole with a suitable halo-propanamide derivative, such as 2-bromopropanamide, in the presence of a base. The regioselectivity of this alkylation is a critical consideration, as pyrazoles can be alkylated at either of the two nitrogen atoms. The substitution pattern on the pyrazole ring can influence the site of alkylation.

Achieving high yields and selectivity is a primary goal in the synthesis of this compound. One strategy is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.com Flow chemistry is another modern technique that offers precise control over reaction parameters, leading to improved safety, scalability, and product consistency. nih.gov

Catalyst selection plays a pivotal role in directing the regioselectivity of reactions. For instance, in the synthesis of substituted pyrazoles, the choice between palladium and copper catalysts can determine which amine is coupled at the C-4 position of a halo-pyrazole. nih.gov Furthermore, the use of protecting groups can be employed to block reactive sites and guide the reaction to the desired outcome. For example, the amino group can be protected with a Boc group, which can be removed later in the synthetic sequence. nih.gov

Regioselective and Stereoselective Functionalization of this compound and its Analogues

The functionalization of the this compound scaffold allows for the generation of a diverse library of compounds with potentially unique properties.

The primary amino group at the C-4 position of the pyrazole ring is a versatile handle for chemical modification. It can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce a wide range of functional groups. nih.govencyclopedia.pub For example, reaction with an acyl chloride or carboxylic acid in the presence of a coupling agent like EDC/HOBt can lead to the formation of amide derivatives. mdpi.com Reductive amination with aldehydes or ketones provides a route to secondary and tertiary amines. nih.gov These modifications can significantly alter the electronic and steric properties of the molecule.

The pyrazole ring is an aromatic system, and its reactivity is influenced by the electronic nature of its substituents. nih.gov Electron-donating groups, such as the amino group at C-4, activate the ring towards electrophilic substitution. Conversely, electron-withdrawing groups deactivate the ring. encyclopedia.pub The position of substituents also plays a crucial role. For instance, a substituent at the N-1 position can influence the acidity of the N-H proton in N-unsubstituted pyrazoles and direct the regioselectivity of subsequent reactions. nih.govnih.gov The interplay of these electronic effects is a key consideration when planning the functionalization of the pyrazole core. encyclopedia.pub

| Substituent Type | Position on Ring | Effect on Reactivity | Example Reaction |

|---|---|---|---|

| Electron-Donating (e.g., -NH₂) | C-4 | Activates the ring towards electrophilic substitution. | Halogenation, Nitration |

| Electron-Withdrawing (e.g., -NO₂) | C-4 | Deactivates the ring towards electrophilic substitution. | Nucleophilic Aromatic Substitution |

| Bulky Substituent | N-1 | Can sterically hinder reactions at adjacent positions. | Alkylation, Acylation |

The propanamide side chain of this compound contains a stereocenter at the C-2 position. The synthesis of enantiomerically pure derivatives is often desirable, as different enantiomers can exhibit distinct biological activities. Asymmetric synthesis can be achieved through several strategies. One approach is the use of a chiral auxiliary, which can direct the stereochemical outcome of a reaction and is subsequently removed. Another method involves the use of chiral catalysts in reactions such as asymmetric hydrogenation or alkylation. nih.gov

For instance, starting from an enantiopure amino acid precursor can establish the desired stereochemistry in the side chain early in the synthesis. Alternatively, resolution of a racemic mixture using chiral chromatography or diastereomeric salt formation can be employed to separate the enantiomers. The development of efficient and scalable methods for the asymmetric synthesis of these derivatives is an active area of research.

Green Chemistry Approaches in the Synthesis of Pyrazole-Propanamide Scaffolds

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign methodologies for the synthesis of heterocyclic compounds, including pyrazole-propanamide scaffolds. These green chemistry approaches focus on minimizing waste, reducing energy consumption, and avoiding hazardous substances by employing alternative energy sources, eco-friendly solvents and catalysts, and designing more efficient reaction pathways. Key strategies such as microwave irradiation, ultrasound assistance, multicomponent reactions (MCRs), and solvent-free conditions are being increasingly applied to the synthesis of the 4-aminopyrazole core and its subsequent functionalization.

Synthesis of the 4-Aminopyrazole Core via Green Methods

The foundation of the this compound scaffold is the 4-aminopyrazole ring. Traditional syntheses often involve multiple steps with harsh reagents. In contrast, green methodologies aim to construct this core structure in a more efficient and sustainable manner.

Multicomponent Reactions (MCRs): MCRs are highly valued in green chemistry for their high atom economy and procedural simplicity, where multiple starting materials are combined in a single step to form a complex product. nih.gov The synthesis of functionalized 5-aminopyrazoles, structural isomers of the key 4-aminopyrazole intermediate, has been achieved through a one-pot, three-component reaction of aldehydes, malononitrile, and phenylhydrazine. researchgate.net These reactions can be catalyzed by eco-friendly catalysts like L-Proline or DABCO and may proceed efficiently at room temperature, sometimes in green solvents like water. researchgate.netnih.gov For instance, the DABCO-catalyzed synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives in an aqueous medium highlights a lucid and effective route that minimizes reaction time and eliminates hazardous organic solvents. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, improved yields, and higher product purity compared to conventional heating. dntb.gov.uaacsgcipr.orgdergipark.org.tr This technique has been successfully applied to synthesize a variety of pyrazole derivatives. researchgate.netarabjchem.org In a relevant example, 4,6-diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile was synthesized by irradiating a mixture of enaminonitrile and hydrazine hydrate (B1144303) for just 4 minutes, demonstrating the remarkable efficiency of this method. nih.gov The synthesis of pyrazolones from β-keto esters and hydrazines under solvent-free microwave conditions further underscores the green credentials of this technology. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. researchgate.net Ultrasound-assisted synthesis is particularly effective for heterogeneous reactions and can often be performed in aqueous media or under solvent-free conditions. nih.govresearchgate.net This technique has been used to synthesize pyrazolyl thiourea (B124793) derivatives and pyrazolo[3,4-b]pyridines, demonstrating its utility in creating functionalized pyrazole systems. nih.govmdpi.com The smooth condensation of hydrazine derivatives with β-keto esters under solvent-free ultrasound irradiation to form pyrazolones in excellent yields and short time frames is a prime example of its application. researchgate.net

Table 1: Comparison of Green Synthetic Methods for Aminopyrazole Scaffolds This table compiles data from various green synthetic protocols for aminopyrazole derivatives and related scaffolds, illustrating the advantages of these methods.

| Methodology | Catalyst/Medium | Key Reactants | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Multicomponent Reaction | DABCO / Water | Benzaldehyde, Malononitrile, Phenylhydrazine | Not specified | Up to 97% | nih.gov |

| Microwave-Assisted | Solvent-free | Enaminonitrile, Hydrazine hydrate | 4 min | 94% | nih.gov |

| Ultrasound-Assisted | Solvent-free | Hydrazine derivatives, β-Keto esters | Short | Good to Excellent | researchgate.net |

| Mechanochemical | Fe₃O₄@SiO₂@Tannic acid / Grinding | Azo-linked aldehydes, Malononitrile, Phenylhydrazine | Short | High | researchgate.net |

Green Approaches for N-Alkylation of the Pyrazole Ring

Once the 4-aminopyrazole nucleus is formed, the propanamide side chain is introduced via N-alkylation. Greener alternatives to classical N-alkylation, which often rely on polar aprotic solvents and strong bases, are being actively explored.

Solvent-Free and Microwave-Assisted N-Alkylation: The combination of solvent-free conditions with microwave irradiation represents a highly effective green strategy for the N-alkylation of pyrazoles. researchgate.net This method avoids the use of volatile organic compounds (VOCs) and significantly shortens reaction times. nih.gov Research has shown that using sodium hydrogen carbonate as a base under solvent-free microwave conditions is a superior method for N-alkylating pyrazoles, providing good yields while avoiding common side reactions. researchgate.net

Phase Transfer Catalysis (PTC): Phase transfer catalysis is an inherently green technique that facilitates the reaction between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). acsgcipr.org For N-alkylation, PTC allows the use of inexpensive and safer inorganic bases like potassium carbonate in place of hazardous organometallic bases. acsgcipr.orgphasetransfercatalysis.com Crucially, these reactions can often be performed without any solvent, further enhancing their environmental credentials. researchgate.netresearchgate.net The alkylation of pyrazole using phase transfer catalysis without a solvent has been shown to produce high yields of N-alkylpyrazoles. researchgate.net

Ultrasound-Assisted N-Functionalization: Similar to its application in ring formation, ultrasound can be employed to facilitate the N-functionalization of the pyrazole ring. Ultrasound-assisted methods have been successfully used to synthesize N-substituted pyrazoline and pyrazole derivatives, indicating the potential for applying this energy-efficient technique to the attachment of the propanamide side chain. nih.govarabjchem.org

Table 2: Green N-Alkylation and Functionalization Strategies for Azoles This table summarizes various environmentally friendly methods for the N-alkylation of pyrazoles and related nitrogen heterocycles.

| Methodology | Conditions | Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Solvent-free, NaHCO₃ base | Pyrazoles | High speed, good yields, avoids side reactions | researchgate.net |

| Phase Transfer Catalysis (PTC) | Solvent-free, K₂CO₃ base, Quaternary ammonium (B1175870) salt | Pyrazole | High yields, avoids hazardous bases and solvents | researchgate.net |

| Ultrasound-Assisted | Solvent-free or aqueous media | Chalcones, Hydrazines | Reduced energy use, shorter reaction times | nih.gov |

| Biocatalysis | Engineered enzymes, aqueous buffer | Pyrazoles, Haloalkanes | Unprecedented regioselectivity (>99%), uses simple reagents | nih.gov |

By integrating green methodologies for both the synthesis of the 4-aminopyrazole core and its subsequent N-alkylation, it is possible to develop a comprehensive, sustainable pathway to this compound and related scaffolds, aligning with the principles of modern, environmentally conscious chemistry.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(4-Amino-1H-pyrazol-1-yl)propanamide in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides detailed information about the molecular framework, electronic environment of the nuclei, and dynamic processes such as tautomerism. encyclopedia.pub

A key structural aspect of N-unsubstituted pyrazoles is the potential for annular tautomerism, where the proton on the nitrogen atom can migrate between the two ring nitrogens. bohrium.comresearchgate.net For this compound, this would involve an equilibrium between the 1H- and 2H- tautomers. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and substituent effects. fu-berlin.de In solution, if the proton exchange is slow on the NMR timescale, distinct sets of signals for each tautomer can be observed, allowing for the determination of their relative populations. fu-berlin.deresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the two protons on the pyrazole (B372694) ring (H3 and H5), the methine proton (α-CH), the methylene (B1212753) protons of the side chain, and the protons of the primary amine (NH₂) and amide (CONH₂) groups. The chemical shifts of the pyrazole ring protons, in particular, are sensitive to the location of the N-H proton. cdnsciencepub.com Similarly, the ¹³C NMR spectrum provides specific resonances for each carbon atom, with the chemical shifts of the pyrazole ring carbons (C3, C4, and C5) being diagnostic of the predominant tautomeric form. cdnsciencepub.com Solid-state NMR techniques, such as ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), can be employed to identify the specific tautomer present in the crystalline state. researchgate.netcdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical chemical shifts for related pyrazole and propanamide structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H3 (Pyrazole) | ~7.5 | - | Chemical shift is highly dependent on tautomeric form. |

| H5 (Pyrazole) | ~7.2 | - | Chemical shift is highly dependent on tautomeric form. |

| α-CH | ~4.5 | ~55 | Methine proton adjacent to the stereocenter. |

| CH₃ | ~1.5 | ~18 | Methyl group protons. |

| NH₂ (Amine) | ~5.0 (broad) | - | Chemical shift and peak shape depend on solvent and concentration. |

| CONH₂ (Amide) | ~7.0-7.5 (broad) | - | Two distinct signals may be observed due to restricted rotation. |

| C3 (Pyrazole) | - | ~135 | Chemical shift is highly dependent on tautomeric form. |

| C4 (Pyrazole) | - | ~110 | Carbon bearing the amino group. |

| C5 (Pyrazole) | - | ~125 | Chemical shift is highly dependent on tautomeric form. |

| C=O (Amide) | - | ~175 | Carbonyl carbon. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Interactions and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing intermolecular interactions, particularly hydrogen bonding. researchgate.net For this compound, the spectra are characterized by vibrations of the primary amine (NH₂), primary amide (CONH₂), and the pyrazole ring.

The N-H stretching vibrations are particularly informative. Primary amines typically show two N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. quora.comorgchemboulder.com The primary amide also exhibits N-H stretching bands in a similar region. spectroscopyonline.com The presence of intermolecular hydrogen bonding, where these N-H groups act as donors to acceptors like the amide carbonyl oxygen or a pyrazole nitrogen, leads to a broadening and red-shifting (shift to lower wavenumber) of these bands. nih.gov

The amide group gives rise to other characteristic bands, most notably the Amide I band (primarily C=O stretching) around 1650-1680 cm⁻¹ and the Amide II band (a mix of N-H bending and C-N stretching) around 1580-1620 cm⁻¹. pitt.edunih.gov The position of the Amide I band is highly sensitive to the strength of hydrogen bonding involving the carbonyl group. nih.gov Raman spectroscopy, which is complementary to IR, can provide additional information, especially for the vibrations of the pyrazole ring. pitt.edu

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch (Amine, Amide) | 3200 - 3500 | Two bands for primary amine (asymmetric & symmetric). Broadens and shifts to lower frequency upon H-bonding. orgchemboulder.comspectroscopyonline.com |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of the methyl and methine C-H bonds. |

| Amide I (C=O Stretch) | 1650 - 1680 | Strong band in IR. Position is sensitive to H-bonding. nih.gov |

| N-H Bend (Amine, Amide II) | 1580 - 1650 | Bending vibration of the N-H bonds. spectroscopyonline.com |

| Pyrazole Ring Vibrations | 1400 - 1600 | C=C and C=N stretching modes within the ring. |

| C-N Stretch | 1250 - 1350 | Stretching of the C-N bonds in the pyrazole ring and side chain. mdpi.com |

Mass Spectrometry for Mechanistic Fragmentation Pathway Analysis

Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques, is crucial for confirming the molecular weight and elucidating the fragmentation pathways of this compound. Using a soft ionization technique like electrospray ionization (ESI), the molecule is expected to be readily observed as the protonated molecular ion, [M+H]⁺.

Collision-induced dissociation (CID) of the [M+H]⁺ ion would induce fragmentation at the molecule's weakest bonds. Based on the structure, several key fragmentation pathways can be postulated. A common fragmentation for amides is the cleavage of the amide bond, which could lead to the formation of an acylium ion. rsc.org Another likely pathway is the neutral loss of ammonia (B1221849) (NH₃) from the primary amide group. Cleavage of the bond between the pyrazole ring and the propanamide side chain is also a probable event. Further fragmentation could involve the breakdown of the pyrazole ring itself. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact masses of the fragment ions, enabling the assignment of their elemental compositions and confirming the proposed fragmentation mechanisms. nih.gov

Table 3: Postulated ESI-MS/MS Fragmentation Pathways for [M+H]⁺ Molecular Formula: C₆H₁₀N₄O, Molecular Weight: 166.18 g/mol

| Precursor Ion m/z | Proposed Fragment Ion m/z | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 167.09 | 150.06 | NH₃ (17.03) | Loss of ammonia from the primary amide. |

| 167.09 | 123.08 | CONH₂ (44.01) | Cleavage of the C-C bond adjacent to the carbonyl group. |

| 167.09 | 96.06 | C₃H₅NO (71.03) | Cleavage of the N-C bond between the pyrazole and the side chain. |

| 167.09 | 72.08 | C₄H₅N₃ (95.01) | Cleavage of the N-C bond with charge retention on the propanamide fragment. |

| 123.08 | 96.06 | C₂H₃ (27.02) | Loss of ethene from the pyrazole-containing fragment. |

X-ray Crystallography and Solid-State Structural Investigations of this compound and Related Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation in the crystalline environment.

A critical aspect of the solid-state structure is the network of intermolecular hydrogen bonds. nih.gov The molecule possesses multiple hydrogen bond donors (the pyrazole N-H, the amine NH₂, and the amide NH₂) and acceptors (the pyrazole 'pyridinic' nitrogen and the amide carbonyl oxygen). This functionality strongly suggests the formation of extensive and robust hydrogen-bonding networks. nih.govnih.gov Common supramolecular synthons, such as the amide-amide R²₂(8) dimer, are likely to be observed, where two molecules are linked via a pair of N-H···O hydrogen bonds. researchgate.net The amine group and the pyrazole ring can then form further hydrogen bonds, linking these dimers into chains, sheets, or a three-dimensional framework. researchgate.netresearchgate.net

Furthermore, the potential for this compound to form co-crystals with other molecules (co-formers) is high. mdpi.com Co-crystallization can be used to modify the solid-state properties by introducing new hydrogen-bonding interactions and altering the crystal packing. researchgate.net Analysis of co-crystal structures would reveal how the hydrogen-bonding patterns of this compound are adapted to accommodate the co-former.

Table 4: Expected Hydrogen Bond Interactions in the Solid State

| Donor | Acceptor | Typical Synthon/Motif | Notes |

|---|---|---|---|

| Amide N-H | Amide C=O | R²₂(8) Dimer | A very common and robust interaction in primary amides. researchgate.net |

| Pyrazole N-H | Pyrazole N | Catemer (Chain) or Dimer | Common motifs for N-unsubstituted pyrazoles. nih.gov |

| Amine N-H | Amide C=O | Chain/Sheet | Links the primary amide dimers or chains. |

| Amine N-H | Pyrazole N | Chain/Sheet | Further cross-linking of the supramolecular structure. |

| Pyrazole N-H | Amide C=O | Chain/Sheet | An alternative interaction linking molecules. |

Chiroptical Spectroscopy (CD and ORD) for Stereochemical Assignment

The presence of a stereocenter at the α-carbon of the propanamide moiety makes this compound a chiral molecule, existing as two enantiomers (R and S). Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides a powerful means to investigate and assign the absolute configuration of a chiral molecule in solution. creative-biostructure.comacs.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the rotation of the plane of polarized light as a function of wavelength. creative-biostructure.com An enantiomerically pure sample of the compound will produce a characteristic CD spectrum with positive and/or negative bands (Cotton effects) in the regions where its chromophores (e.g., the pyrazole ring and the amide group) absorb UV light. The mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign. daneshyari.com

The definitive assignment of the absolute configuration (R or S) is typically achieved by comparing the experimentally measured CD spectrum with theoretical spectra generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov By calculating the predicted CD spectra for both the R and S enantiomers, the absolute configuration of the experimental sample can be assigned based on which calculated spectrum matches the experimental one. dntb.gov.ua

Table 5: Workflow for Stereochemical Assignment using Chiroptical Spectroscopy

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Synthesis/Isolation of an enantiomerically pure sample. | A prerequisite for measuring a non-zero CD/ORD spectrum. |

| 2 | Experimental Measurement | Record the CD and/or ORD spectrum of the pure enantiomer in a suitable solvent. |

| 3 | Conformational Search | Perform computational modeling to identify the low-energy conformers of both the R and S enantiomers. |

| 4 | Theoretical Calculation | Calculate the theoretical CD/ORD spectra for each low-energy conformer of both R and S enantiomers using methods like TD-DFT. |

| 5 | Boltzmann Averaging | Generate the final predicted spectra for the R and S enantiomers by averaging the spectra of their respective conformers, weighted by their predicted populations. |

| 6 | Comparison and Assignment | Compare the predicted R and S spectra with the experimental spectrum. A match in the sign and shape of the Cotton effects allows for the unambiguous assignment of the absolute configuration. dntb.gov.ua |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide deep insights into the electron distribution, reactivity, and stability of 2-(4-Amino-1H-pyrazol-1-yl)propanamide.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT studies would be employed to calculate its optimized geometry, electronic energy, and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations would be instrumental in mapping out potential reaction pathways involving this compound. By calculating the transition state energies, researchers could predict the feasibility and kinetics of various chemical transformations, such as its synthesis or degradation.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Value | Unit |

| Energy of HOMO | - | eV |

| Energy of LUMO | - | eV |

| HOMO-LUMO Gap | - | eV |

| Dipole Moment | - | Debye |

| Total Energy | - | Hartrees |

Note: This table is for illustrative purposes only, as no specific data exists in the literature.

Molecular Electrostatic Potential (MEP) Analysis and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. For this compound, an MEP analysis would identify the electron-rich and electron-deficient regions. The red-colored areas on an MEP map indicate negative electrostatic potential, corresponding to sites susceptible to electrophilic attack, such as the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the propanamide group. The blue-colored areas represent positive electrostatic potential, indicating regions prone to nucleophilic attack.

From the MEP and other quantum chemical calculations, various reactivity descriptors, such as Fukui functions and local softness, could be derived. These descriptors would provide a quantitative measure of the reactivity of different atomic sites within the molecule, aiding in the prediction of its chemical behavior.

Conformational Analysis and Energy Landscape Mapping of this compound Isomers

The biological activity of a molecule is often dictated by its three-dimensional shape. This compound possesses several rotatable bonds, allowing it to adopt multiple conformations. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer.

This process would lead to the generation of a potential energy surface, mapping the energy landscape of the molecule. The lowest energy conformations, or global minima, would be identified as the most stable and likely to be populated at physiological temperatures. Understanding the preferred conformations is crucial for predicting how the molecule might interact with biological targets.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior in Solution

While quantum chemical calculations provide insights into the properties of a molecule in a vacuum, its behavior in a biological environment is significantly influenced by the surrounding solvent, typically water. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system.

In Silico Prediction of Non-Covalent Interactions and Binding Mechanisms (without clinical data)

Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are the primary drivers of drug-receptor binding. Computational methods can be used to predict how this compound might interact with a biological target, such as a protein.

Molecular docking is a common in silico technique where the molecule is computationally "placed" into the binding site of a target protein to predict its preferred binding mode and affinity. This would involve identifying potential hydrogen bond donors and acceptors on both the ligand and the protein, as well as assessing the shape complementarity between them. These predictions can guide the design of more potent and selective molecules.

Computational Structure-Activity Relationship (SAR) Exploration and Ligand Design

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. While experimental SAR requires the synthesis and testing of numerous analogs, computational SAR can accelerate this process.

For this compound, a computational SAR study would involve creating a virtual library of related compounds with modifications at different positions of the pyrazole ring or the propanamide side chain. The properties and predicted activities of these virtual compounds would then be calculated and compared to identify key structural features that are important for a desired biological effect. This information is invaluable for the rational design of new and improved ligands.

Mechanistic Studies and Reaction Dynamics

Kinetic and Thermodynamic Profiling of Reactions Involving 2-(4-Amino-1H-pyrazol-1-yl)propanamide

The outcome of chemical reactions is often dictated by a delicate interplay between kinetic and thermodynamic factors. In the synthesis and subsequent reactions of substituted pyrazoles, controlling these factors is key to achieving desired product selectivity.

Thermodynamic vs. Kinetic Control in Pyrazole (B372694) Synthesis:

The formation of the pyrazole ring itself can be subject to kinetic or thermodynamic control, particularly when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds or their equivalents. The initial nucleophilic attack and subsequent cyclization can lead to different regioisomers. Generally, reactions at lower temperatures may favor the kinetically controlled product, which is formed via the lowest energy transition state. Conversely, higher temperatures and longer reaction times can allow for equilibration, leading to the formation of the more stable, thermodynamically favored product. nih.govmdpi.com

A study on the synthesis of 3,5-disubstituted pyrazoles from heteropropargyl precursors demonstrated this principle effectively. The reaction conditions, including catalyst loading, solvent polarity, and reaction time, were varied to selectively obtain either a kinetically controlled pyrazole product through a tandem Michael addition/cyclocondensation or a thermodynamically controlled furan (B31954) product via cycloisomerization of a ketoacetylene intermediate. nih.govmdpi.comresearchgate.net For the synthesis of this compound, similar considerations would apply during the formation of the 4-aminopyrazole core.

Furthermore, the N-alkylation of the pyrazole ring is a critical step in the synthesis of the title compound. The pyrazole ring has two nitrogen atoms, and alkylation can occur at either N1 or N2, leading to regioisomers. The regioselectivity of this reaction is influenced by steric and electronic factors of both the pyrazole and the alkylating agent, as well as the reaction conditions. While often one isomer is thermodynamically more stable, the kinetic product may differ. Studies on N-alkylation of pyrazoles have shown that catalyst-free Michael additions can achieve high regioselectivity, suggesting a strong kinetic preference under certain conditions. nih.govresearchgate.net

In the context of C-H activation reactions involving substituted 1-phenylpyrazoles, experimental and computational studies have revealed that kinetic and thermodynamic selectivities can be opposing. nih.gov For instance, competition experiments showed that kinetic selectivity favored substrates with electron-donating groups, consistent with a cationic transition state. nih.gov However, the thermodynamic selectivity was reversed, favoring substrates with electron-withdrawing groups. nih.gov This highlights the importance of understanding the entire reaction energy profile, as the initially formed product may not be the most stable one. nih.gov

Interactive Data Table: Illustrative Example of Kinetic vs. Thermodynamic Control in a Related Pyrazole Synthesis

The following data is from a study on a related pyrazole synthesis and is presented here to illustrate the concepts of kinetic and thermodynamic control.

| Condition | Product Ratio (Kinetic:Thermodynamic) | Predominant Product |

| Low Temperature, Short Time | 90:10 | Kinetic |

| High Temperature, Long Time | 15:85 | Thermodynamic |

| Specific Catalyst A | 95:5 | Kinetic |

| Specific Catalyst B | 20:80 | Thermodynamic |

Investigation of Catalyst-Substrate Interactions in Synthetic Transformations

Catalysts play a pivotal role in modern organic synthesis by providing alternative reaction pathways with lower activation energies. The interaction between the catalyst and the substrate, in this case, this compound or its precursors, is fundamental to the catalytic cycle.

Transition Metal Catalysis:

Transition metals like palladium, copper, and nickel are widely used for the functionalization of heterocyclic compounds, including pyrazoles. chim.itnih.gov In reactions such as C-H functionalization or N-arylation of aminopyrazoles, the catalyst's interaction with the substrate is key. For instance, in palladium-catalyzed C-H arylation, a concerted metallation-deprotonation mechanism is often proposed. chim.it The catalyst coordinates to the pyrazole ring, facilitating the cleavage of a C-H bond. The nature of the ligands on the metal center and the electronic properties of the pyrazole substrate significantly influence the efficiency and selectivity of this process.

Enzymatic Catalysis:

Biocatalysis offers a green and highly selective alternative for chemical transformations. Engineered enzymes have been developed for the selective N-alkylation of pyrazoles. nih.gov In one system, a promiscuous enzyme generates non-natural analogues of the cosubstrate S-adenosyl-l-methionine from simple haloalkanes, and a second engineered enzyme transfers the alkyl group with high regioselectivity to the pyrazole substrate. nih.gov The catalyst-substrate interaction in this case is governed by the specific three-dimensional structure of the enzyme's active site, which precisely orients the pyrazole and the alkyl donor for the desired reaction. Laccase-mediated arylation of 5-aminopyrazoles provides another example, where the enzyme oxidizes catechols to reactive orthoquinones, which are then attacked by the nucleophilic aminopyrazole. nih.gov

Catalyst-Free Approaches:

Interestingly, highly regioselective N1-alkylation of pyrazoles has been achieved in catalyst-free Michael reactions. nih.govresearchgate.netsemanticscholar.org Crystal structure analysis of the products suggests that attractive, non-covalent interactions may play a role in guiding the regioselectivity, providing a working hypothesis for the reaction outcome even in the absence of a traditional catalyst. nih.govsemanticscholar.org This implies that the intrinsic properties of the substrates themselves can lead to highly ordered transition states.

Role of this compound as a Ligand in Coordination Chemistry

The pyrazole moiety is a well-established building block in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.netrsc.org The presence of multiple nitrogen atoms, along with the amino group and the propanamide side chain, makes this compound a potentially versatile ligand.

Coordination Modes:

Pyrazole-based ligands can coordinate to metal centers in several ways:

Monodentate Coordination: Typically through the N2 (pyridinic) nitrogen atom of the pyrazole ring.

Bidentate Chelation: The N2 nitrogen and another donor atom, such as the nitrogen of the 4-amino group or the oxygen of the amide carbonyl, can coordinate to the same metal center to form a stable chelate ring.

Bridging Ligand: The pyrazole ring can bridge two metal centers, with N1 and N2 coordinating to different metal ions.

The specific coordination mode adopted will depend on the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. The amino group at the C4 position can enhance the electron-donating ability of the pyrazole ring and participate directly in coordination. The propanamide side chain at the N1 position introduces another potential coordination site (the carbonyl oxygen), allowing for more complex chelation behavior. The combined effect of the pyrazole and amino groups has been shown to be effective in creating novel energetic coordination compounds. rsc.org

Structural Aspects of Pyrazole Complexes:

X-ray crystallography of complexes with related pyrazole-based ligands reveals key structural features. For example, in complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the ligand coordinates to metal centers like Cd(II) and Cu(II), forming mononuclear complexes. The coordination sphere is often completed by other ligands or counter-ions. The geometry around the metal center (e.g., octahedral, square planar) is dictated by the coordination preferences of the metal and the steric bulk of the ligands.

Interactive Data Table: Representative Bond Lengths in a Related Pyrazole-Metal Complex

The following data is from a study on a related pyrazole-metal complex and is presented for illustrative purposes.

| Bond | Bond Length (Å) |

| Metal - N(pyrazole) | 2.15 |

| Metal - N(amino) | 2.20 |

| Metal - O(amide) | 2.10 |

| C=O (amide) | 1.25 |

Elucidation of Reaction Mechanisms via Isotopic Labeling and Trapping Experiments

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. ias.ac.in Trapping experiments are designed to capture and identify short-lived reactive intermediates, providing direct evidence for a proposed reaction pathway.

Isotopic Labeling Studies:

While no specific isotopic labeling studies have been reported for this compound, the methodology is broadly applicable to understanding its chemistry. For example, in the synthesis of the pyrazole ring, deuterium (B1214612) labeling could be used to determine the mechanism of cyclization and aromatization steps. A novel synthetic path to deuterium-labeled 1,3-disubstituted pyrazoles has been developed based on the 1,3-dipolar cycloaddition of vinyl ethers with hydrazonoyl chlorides, with the mechanism clarified by joint experimental and computational studies. researchgate.net

In the N-alkylation step to introduce the propanamide side chain, labeling the alkylating agent with isotopes such as ¹³C or deuterium would confirm which nitrogen atom of the pyrazole ring acts as the nucleophile under specific conditions. Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction is compared between a normal and an isotopically substituted reactant, can provide information about the rate-determining step and the nature of the transition state. researchgate.net

Trapping of Reactive Intermediates:

The synthesis of substituted pyrazoles often proceeds through various intermediates. nih.gov For instance, in multicomponent syntheses, intermediates such as enaminones or pyrazolones can be formed in situ. nih.gov In some cases, these intermediates can be isolated or trapped by adding a suitable electrophile. One study describes a consecutive three-component synthesis where a pyrazole intermediate is formed and then trapped with an electrophile, such as for deuteration using D₂O, to yield a persubstituted pyrazole. nih.gov This approach provides direct evidence for the existence of the proposed intermediate. For reactions involving this compound, such as its further functionalization, trapping experiments could be designed to intercept potential intermediates like nitrenium ions (from the amino group) or specific catalyst-substrate adducts.

Exploration of Advanced Chemical Applications Non Clinical

Applications as a Building Block or Intermediate in Complex Organic Synthesis

The aminopyrazole moiety is a well-established pharmacophore and a versatile synthetic intermediate. nih.govbeilstein-journals.org Molecules like 2-(4-Amino-1h-pyrazol-1-yl)propanamide serve as crucial starting materials for constructing more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.govbeilstein-journals.org

The primary reactivity of the aminopyrazole core lies in the nucleophilicity of the amino group and the adjacent ring nitrogen, allowing it to react with various biselectrophiles. nih.govarkat-usa.org A prominent application is in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netacs.orgeurekaselect.com This is typically achieved through a condensation reaction where the aminopyrazole acts as a 1,3-bisnucleophile, reacting with 1,3-biselectrophilic compounds such as β-dicarbonyls, enaminones, or β-ketonitriles. nih.govacs.org The reaction proceeds via the formation of a pyrimidine (B1678525) ring fused to the pyrazole (B372694) core. The regioselectivity of the cyclization is often high, with the exocyclic primary amino group demonstrating greater nucleophilicity than the endocyclic nitrogen atom. researchgate.net This predictable reactivity makes aminopyrazoles reliable building blocks for creating libraries of diverse heterocyclic compounds. nih.govacs.org

Potential in Catalysis: Ligand Design and Organocatalytic Applications

The pyrazole ring system, with its adjacent nitrogen atoms, is an excellent scaffold for designing ligands for coordination chemistry and catalysis. nih.govacs.org The "pyridine-like" nitrogen atom (N2) readily coordinates to metal centers, while the "pyrrole-like" NH group (N1) can be functionalized or deprotonated, allowing for the creation of diverse ligand environments. nih.govnih.gov

Ligand Design: Pyrazole-derived ligands, including those with amide functionalities, have been successfully used to create complexes with various transition metals such as manganese, gold, silver, copper, and cadmium. rsc.orgnih.govnih.gov These complexes find applications in homogeneous catalysis. For instance, manganese catalysts coordinated with pyrazole ligands have been shown to be efficient for transfer hydrogenation reactions. rsc.org The coordination of the pyrazole to a Lewis acidic metal center can also increase the Brønsted acidity of the pyrazole NH proton, enabling the ligand to participate directly in catalytic cycles through proton transfer or hydrogen bonding. nih.gov

Organocatalytic Applications: The chiral propanamide side chain, combined with the pyrazole core, offers potential for development into chiral organocatalysts. Pyrazole derivatives have been investigated as organocatalysts for asymmetric reactions, such as the Henry reaction (nitroaldol reaction). mjcce.org.mkmjcce.org.mk The combination of hydrogen-bond donating and accepting sites within the molecule allows it to activate substrates non-covalently, facilitating stereoselective bond formation. researchgate.netnih.gov While direct organocatalytic applications of this compound are not extensively documented, its structural motifs are present in known catalysts, suggesting a strong potential for this line of research. mjcce.org.mkresearchgate.netrsc.org

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interaction Studies

The structure of this compound is rich in functionalities capable of forming non-covalent interactions, making it an interesting subject for supramolecular chemistry. The molecule contains multiple hydrogen bond donors (the amino NH₂, amide NH, and pyrazole NH) and acceptors (the amide carbonyl oxygen and the pyridine-like pyrazole nitrogen). nih.govcsic.es

These features drive the self-assembly of the molecule and its derivatives into well-defined supramolecular architectures. csic.esnih.gov X-ray crystallography studies of similar pyrazole-containing molecules reveal extensive intermolecular hydrogen bonding networks that organize the molecules into chains, dimers, or more complex 2D and 3D structures. csic.esresearchgate.netnih.gov For example, amino-substituted pyrazoles have been shown to form 2D networks through N-H···N hydrogen bonds. csic.es Furthermore, the aromatic pyrazole ring can participate in π-π stacking interactions, which further stabilize the resulting crystal structures. csic.es

In a notable example, aminopyrazole peptide hybrids have been shown to undergo a hierarchical self-assembly process in water, first forming "base" triplets via hydrogen bonds, which then stack to form nanorosettes. nih.gov This demonstrates the powerful and predictable nature of the non-covalent interactions directed by the aminopyrazole core.

Integration into Functional Materials: Polymers, Sensors, and Coatings

The unique chemical and supramolecular properties of aminopyrazole derivatives make them attractive candidates for incorporation into functional materials. nih.gov While specific examples integrating this compound are emerging, the broader class of pyrazole derivatives has been utilized in materials science.

The ability of pyrazoles to act as ligands for metal ions is a key feature exploited in the development of sensors. The coordination event can lead to a change in the optical properties (colorimetric or fluorescent) of the molecule, allowing for the detection of specific analytes. nih.gov For example, pyrazolo[1,5-a]pyrimidine–hemicyanine systems have been designed as chemosensors for cyanide recognition in water. eurekaselect.com The strong binding affinity and potential for signal transduction make aminopyrazole derivatives promising scaffolds for new chemical sensors.

In polymer chemistry, pyrazole-containing monomers can be synthesized and polymerized to create materials with specific properties, such as thermal stability or metal-coordinating capabilities. nih.gov While less common, the incorporation of these heterocycles into coatings could impart properties such as corrosion resistance or specific surface recognition capabilities.

Development of Molecular Probes for Biological Systems (In Vitro Mechanistic Focus)

Derivatives of this compound serve as valuable molecular probes for investigating biological systems in vitro. Their utility lies in their ability to selectively interact with biological macromolecules like enzymes and receptors, allowing researchers to study their function and mechanism.

Mechanistic Investigations of Enzyme Inhibition

The aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors. nih.govrsc.org By modifying the core structure of this compound, chemists can synthesize potent and selective inhibitors for a variety of enzymes, which can then be used to study the enzyme's role in cellular pathways. mdpi.comnih.gov

Mechanistic studies of these inhibitors involve determining kinetic parameters to understand how they interact with the enzyme. mdpi.com For example, docking studies are used to predict the binding mode of the inhibitor in the enzyme's active site. These computational models often show that the pyrazole ring forms critical hydrogen bonds with backbone residues in the hinge region of kinases, while other parts of the molecule form additional interactions. mdpi.com In the case of Aurora kinases, for instance, the pyrazole ring has been shown to form hydrogen bonds with the backbone of Ala173 and Glu171. mdpi.com Such studies are crucial for understanding the structural basis of inhibition and for designing more potent and selective next-generation probes.

Receptor Binding Affinity Profiling and Selectivity (In Vitro)

A key aspect of developing molecular probes is characterizing their binding affinity and selectivity for their target. This is typically done using in vitro enzymatic or binding assays to determine the concentration of the compound required to inhibit the target by 50% (IC₅₀) or the inhibitor constant (Ki). nih.gov

Derivatives based on the aminopyrazole scaffold have been extensively profiled against various kinases. These studies reveal how small structural modifications can dramatically impact potency and selectivity. For example, a series of 1H-pyrazole-3-carboxamide derivatives were evaluated against cyclin-dependent kinases (CDK2, CDK4) and Fms-like tyrosine kinase 3 (FLT3), with some compounds showing nanomolar potency. nih.gov Such selective probes are invaluable for dissecting the specific roles of different kinases in biological processes.

Below is an interactive table summarizing the inhibitory activities of selected aminopyrazole derivatives against various kinases, illustrating their use in binding affinity profiling.

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1H-pyrazole-3-carboxamides | FLT3 | 0.089 nM - 2.33 nM | nih.gov |

| 1H-pyrazole-3-carboxamides | CDK2 | 0.719 nM - 1.02 nM | nih.gov |

| 1H-pyrazole-3-carboxamides | CDK4 | 0.39 nM - 0.770 nM | nih.gov |

| Aminopyrazole Derivatives | FGFR2 (Wild-Type) | Single-digit nanomolar range | nih.gov |

| Aminopyrazole Derivatives | FGFR3 (Gatekeeper Mutant) | Single-digit nanomolar range | nih.gov |

Protein-Ligand Interaction Dynamics and Allosteric Modulation

Following a comprehensive review of available scientific literature, it has been determined that there is currently no published research specifically detailing the protein-ligand interaction dynamics or allosteric modulation properties of the chemical compound “this compound”.

Extensive searches of chemical and biological databases, as well as scholarly articles, did not yield any studies that have investigated the binding of this specific compound to any protein targets. Consequently, there is no data available concerning its binding affinity, kinetics, conformational changes upon binding, or its potential to act as an allosteric modulator.

Therefore, a detailed analysis of its interaction dynamics, including the formation of hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with a biological target, cannot be provided at this time. Similarly, the ability of “this compound” to bind to a site on a protein other than the active site and induce a conformational change that alters the protein's activity (allosteric modulation) has not been explored in the existing body of scientific work.

Further research, including computational modeling, in vitro binding assays, and structural biology techniques such as X-ray crystallography or NMR spectroscopy, would be required to elucidate the protein-ligand interaction dynamics and any potential allosteric modulatory effects of this compound.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Isolation of Analogues

Chromatographic methods are fundamental for determining the purity of 2-(4-Amino-1h-pyrazol-1-yl)propanamide and for the separation and isolation of its structurally related analogues. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of pyrazole (B372694) derivatives. ijcpa.in For a polar compound like this compound, an RP-HPLC method would typically employ a C18 column. ijcpa.inresearcher.life The mobile phase is often a mixture of an aqueous component, sometimes with a modifier like trifluoroacetic acid to improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol. ijcpa.inresearcher.life Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity analysis. ijcpa.in Detection is commonly performed using a UV detector at a wavelength where the pyrazole ring exhibits strong absorbance. researchgate.net

Method validation according to ICH guidelines is crucial and includes assessing parameters like linearity, accuracy, precision, specificity, and robustness to ensure the method is reliable. ijcpa.inresearcher.life This technique is highly effective for quantifying the main compound and detecting impurities, such as starting materials, byproducts from the synthesis, or degradation products. Furthermore, preparative HPLC can be used to isolate these analogues for further structural characterization. nih.gov

| Parameter | Condition |

|---|---|

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and thermally stable pyrazole derivatives. It combines the high-resolution separation capability of gas chromatography with the definitive identification power of mass spectrometry. The technique is excellent for separating isomers of pyrazole compounds, which can be challenging to resolve by other methods. researchgate.net The mass spectrometer fragments the eluting compounds into a predictable pattern (fragmentation pattern), which serves as a "fingerprint" for identification. researchgate.net Understanding the typical fragmentation of the pyrazole ring, such as the expulsion of HCN or N₂, is key to interpreting the mass spectra and identifying unknown impurities or analogues. researchgate.netmdpi.com For non-volatile or thermally labile compounds, derivatization may be required to increase volatility before GC-MS analysis.

Capillary Electrophoresis for High-Resolution Separation and Chiral Purity

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers an attractive alternative to HPLC, particularly for the analysis of chiral compounds and charged species.

For this compound, which possesses a chiral center at the alpha-carbon of the propanamide moiety, assessing chiral purity is critical. CE is exceptionally well-suited for enantiomeric separations. This is typically achieved by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins (CDs) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-CD) are the most commonly used chiral selectors for this purpose. nih.govmdpi.com The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different mobilities under the applied electric field, thus enabling their separation. mdpi.com

The development of a chiral CE method involves optimizing several factors, including the type and concentration of the chiral selector, the pH of the electrolyte, and the applied voltage. nih.gov The high resolving power of CE allows for the accurate quantification of even small amounts of the undesired enantiomer.

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 3.5 |

| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin |

| Applied Voltage | +20 kV |

| Temperature | 25 °C |

| Detection | UV, 214 nm |

Real-time Spectroscopic Methods for In Situ Reaction Monitoring

Process Analytical Technology (PAT) utilizes in-line and on-line analytical methods to monitor and control manufacturing processes in real-time. azooptics.com Spectroscopic techniques such as Raman, Near-Infrared (NIR), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful PAT tools that can be applied to the synthesis of this compound.

These non-invasive methods, often using fiber-optic probes, allow for the continuous monitoring of reactants, intermediates, and products directly within the reaction vessel. azooptics.commdpi.com This provides immediate insight into reaction kinetics, conversion rates, and the formation of any byproducts.

Raman Spectroscopy: This technique is highly specific to molecular vibrations and is insensitive to aqueous media, making it ideal for monitoring reactions in solution. It can provide unique spectral signatures for different compounds in the reaction mixture, allowing for simultaneous quantification. mdpi.comstrath.ac.uk In-situ Raman has been successfully used to monitor the solid-state synthesis of related heterocyclic compounds. researchgate.net

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures overtones and combination bands of molecular vibrations. While its spectral features are broader and less specific than Raman, it is a rapid and robust technique for monitoring bulk properties and concentrations of major components in real-time. azooptics.comresearchgate.net It is widely used in the pharmaceutical industry for applications like monitoring powder blending and reaction completion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information and quantitative data throughout a chemical reaction. Mechanistic studies of pyrazole synthesis have utilized NMR to monitor the speciation of reactants and intermediates in real-time. nih.gov

| Technique | Principle | Advantages for Pyrazole Synthesis Monitoring |

|---|---|---|

| Raman | Inelastic scattering of light by molecular vibrations | High specificity, narrow bands, insensitive to water, good for solid-state monitoring. strath.ac.ukresearchgate.net |

| NIR | Absorption of overtones and combination vibrations | Fast, non-destructive, good for bulk analysis, robust fiber-optic probes. azooptics.comnih.gov |

| NMR | Nuclear spin transitions in a magnetic field | Provides detailed structural and quantitative data, excellent for mechanistic studies. nih.gov |

Development of Chemical and Biosensors Utilizing Pyrazole-Propanamide Scaffolds

The pyrazole ring is a "privileged scaffold" in medicinal chemistry and materials science due to its versatile synthetic accessibility and unique electronic properties. rsc.orgnih.gov These properties make pyrazole derivatives excellent candidates for the development of chemical and biosensors. rsc.org The this compound scaffold combines the pyrazole core with an amino group and a propanamide side chain, offering multiple points for functionalization to create selective sensors.

The development of pyrazole-based sensors often focuses on colorimetric or fluorescent detection mechanisms. rsc.org These sensors are designed to undergo a measurable change in their absorption or emission spectrum upon binding to a specific analyte, such as a metal ion. rsc.orgnih.gov

Design Principles:

Binding Site: The pyrazole ring, with its adjacent nitrogen atoms, and the amino group can act as a chelating unit for metal ions. The propanamide group can be further modified to introduce other donor atoms (O, S) to enhance binding affinity and selectivity for a target analyte. nih.gov

Signaling Unit (Chromophore/Fluorophore): The pyrazole ring itself can be part of a larger conjugated system that acts as the signaling unit. Alternatively, a known fluorophore can be attached to the scaffold.

Mechanism: Many pyrazole-based fluorescent sensors operate on a "turn-on" mechanism. In the absence of the analyte, a process like photoinduced electron transfer (PET) quenches the fluorescence. Upon binding the analyte, the PET process is blocked, leading to a significant increase in fluorescence intensity. nih.gov

Recent research has demonstrated the development of simple pyrazole-based sensors that can selectively detect biologically and environmentally important metal ions like Zn²⁺, Fe³⁺, and Cd²⁺ with high sensitivity and low limits of detection (LoD). nih.gov The modular design of these sensors allows for fine-tuning of their photophysical properties and selectivity. nih.gov The pyrazole-propanamide scaffold provides a robust and adaptable platform for creating the next generation of highly selective and sensitive chemical and biosensors.

| Sensor Scaffold | Target Analyte | Sensing Mechanism | Reported Limit of Detection (LoD) |

|---|---|---|---|

| Pyridine-Pyrazole | Zn²⁺ | "Turn-on" fluorescence (PET blocking) | N/A (20-fold fluorescence increase) nih.gov |

| 4-OMe-Phenyl-Pyrazole | Fe³⁺ | "Turn-on" fluorescence | 0.025 µM nih.gov |

| Pyrazoline | Cd²⁺ | "Turn-on" fluorescence | N/A (distinguishable from Zn²⁺) semanticscholar.org |

Future Perspectives and Emerging Research Directions

Unexplored Reactivity and Novel Transformations of 2-(4-Amino-1H-pyrazol-1-yl)propanamide

The molecular architecture of this compound offers multiple avenues for novel chemical transformations that remain largely unexplored. The primary amino group at the C4 position of the pyrazole (B372694) ring is a key handle for derivatization. Drawing parallels from broader research on aminopyrazoles, this functional group presents an opportunity for reactions beyond simple acylation or alkylation.

One promising area is the use of diazotization reactions. The conversion of the amino group to a diazonium salt could pave the way for a variety of subsequent transformations, including Sandmeyer-type reactions to introduce halides or cyano groups, or Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl partners. nih.gov Such transformations would generate a diverse library of C4-substituted pyrazoles, each with potentially unique biological or material properties.

Furthermore, the pyrazole ring itself, along with the propanamide side chain, offers sites for C-H activation strategies. nih.gov Modern catalytic systems could enable the direct functionalization of the C-H bonds on the pyrazole ring or the alkyl backbone of the side chain, providing a highly efficient route to complex analogues without the need for pre-functionalized starting materials. The amide functionality of the propanamide side chain also invites exploration, including hydrolysis to the corresponding carboxylic acid, reduction to an amine, or dehydration to a nitrile, each yielding a distinct class of derivatives.

Table 1: Potential Novel Transformations

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| 4-Amino Group | Diazotization followed by Suzuki-Miyaura Coupling | 4-Aryl-1H-pyrazol-1-yl derivatives |

| 4-Amino Group | Diazotization followed by Sandmeyer Reaction | 4-Halo/4-Cyano-1H-pyrazol-1-yl derivatives |

| Pyrazole Ring | C-H Activation/Arylation | 3/5-Aryl-4-amino-1H-pyrazol-1-yl derivatives |

Integration into Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are powerful tools in modern chemistry for rapidly building molecular complexity. nih.gov These reactions are prized for their efficiency, atom economy, and ability to generate diverse chemical libraries. nih.gov The structure of this compound makes it an excellent candidate for integration into MCR strategies.

The primary amino group can act as a key nucleophilic component. For instance, it could participate in Ugi or Passerini-type reactions. In a hypothetical Ugi four-component reaction, this compound could be combined with an aldehyde, a carboxylic acid, and an isocyanide to generate complex peptide-like structures incorporating the pyrazole scaffold. Such strategies are highly valued in medicinal chemistry for the rapid discovery of new bioactive compounds. nih.govbeilstein-journals.org

Moreover, the binucleophilic nature of the aminopyrazole core (combining the exocyclic amino group and the ring nitrogen) can be exploited for the synthesis of fused heterocyclic systems. researchgate.net Reactions with 1,3-dielectrophiles could lead to the construction of pyrazolo-fused pyrimidines, diazepines, or other important bicyclic frameworks that are prevalent in pharmacologically active molecules. mdpi.com

Potential in Sustainable Chemistry and Waste Minimization

The principles of sustainable or "green" chemistry are increasingly guiding synthetic route design. The use of this compound aligns with these principles, particularly through its potential application in MCRs, which inherently minimize waste by maximizing the incorporation of starting materials into the final product. nih.gov

Beyond its use as a reactant, the synthesis of the compound itself can be optimized for sustainability. Research into the synthesis of related pyrazole derivatives has highlighted the efficacy of environmentally benign methods, such as:

Catalysis: Employing organocatalysts or highly efficient metal catalysts to reduce catalyst loading and avoid toxic heavy metals. researchgate.net

Solvent Choice: Utilizing greener solvents like water or ethanol, or performing reactions under solvent-free conditions. researchgate.net

Energy Efficiency: Adopting energy-efficient techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

By developing synthetic pathways that incorporate these elements, the production of this compound and its derivatives can be made more economically and environmentally viable.

Challenges in Scalable Synthesis and Purification Methodologies

While this compound holds significant promise, its transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. A key hurdle in pyrazole synthesis is often controlling regioselectivity. For N-substituted pyrazoles, alkylation of the pyrazole ring can lead to a mixture of isomers, complicating the synthesis and requiring difficult purification steps.

Purification of the final compound and its derivatives can also be challenging on a large scale. americanelements.com The polarity imparted by the amino and amide groups often makes the compound highly soluble in polar solvents but difficult to purify via simple crystallization. Chromatographic methods, while effective in the lab, are often costly and impractical for producing bulk quantities. Developing robust, scalable, and non-chromatographic purification methods, such as optimized crystallization or salt formation protocols, will be critical for the compound's broader application.

Outlook on Future Applications in Chemical Biology and Advanced Materials Science

The aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. nih.govmdpi.com This framework is a cornerstone in the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. nih.govnih.gov Consequently, this compound represents a valuable building block for creating new libraries of potential therapeutic agents. Its structure could be elaborated to target specific enzyme active sites, with the propanamide side chain offering a vector for improving properties like solubility and cell permeability.

In the realm of advanced materials science, the pyrazole ring is an excellent ligand for coordinating with metal ions. nih.gov The presence of multiple nitrogen atoms in this compound allows it to act as a mono- or bidentate ligand. This opens up possibilities for its use in constructing metal-organic frameworks (MOFs) or coordination polymers. Such materials could have applications in gas storage, catalysis, or sensing. Furthermore, the hydrogen-bonding capabilities of the amino and amide groups could be harnessed to direct the assembly of supramolecular structures with defined architectures and functions. nih.gov

Table 2: Summary of Future Outlook

| Field | Potential Application | Key Structural Features Utilized |

|---|---|---|

| Chemical Biology | Scaffold for kinase inhibitors; Building block for drug discovery libraries | Aminopyrazole core, Propanamide side chain for property modulation |

| Advanced Materials | Ligand for Metal-Organic Frameworks (MOFs); Building block for functional polymers | Pyrazole ring nitrogens (metal coordination), Amine/Amide groups (H-bonding) |

Q & A

Q. What are the standard synthetic routes and purification methods for 2-(4-Amino-1H-pyrazol-1-yl)propanamide?

- Methodological Answer : The synthesis typically involves coupling 4-aminopyrazole with a propanamide derivative under anhydrous conditions. A common procedure includes:

- Step 1 : Reacting 4-aminopyrazole with chloroacetamide in the presence of a base (e.g., triethylamine) in dichloromethane at low temperatures (–20°C to –15°C) for 40–48 hours .

- Step 2 : Purification via column chromatography using ethyl acetate/hexane (1:4 ratio) to isolate intermediates, followed by recrystallization from 2-propanol for final product refinement .

- Optimization : Statistical design of experiments (DoE) can reduce trial-and-error steps by identifying critical parameters (e.g., temperature, solvent ratios) to maximize yield .

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm; retention time comparison against standards .

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify amine (-NH2) and pyrazole ring proton environments.

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) validation.

- Intermediate Monitoring : Thin-layer chromatography (TLC) with UV visualization during synthesis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites .

- Reaction Path Search : Tools like GRRM or AFIR simulate potential reaction pathways, identifying intermediates and transition states .

- Solvent Effects : COSMO-RS models to assess solvent polarity impacts on reaction kinetics .

Q. How should researchers address contradictions between experimental data and theoretical predictions for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystal structure vs. DFT-predicted geometries) .

- Error Analysis : Quantify uncertainties in computational methods (e.g., basis set limitations in DFT) and experimental measurements (e.g., instrumental drift in HPLC) .

- Iterative Refinement : Adjust computational parameters (e.g., exchange-correlation functionals) based on empirical data to improve model accuracy .

Q. What experimental strategies are effective for elucidating the reaction mechanism involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to study bond-breaking steps .

- Trapping Intermediates : Use quenching agents (e.g., TEMPO) to stabilize short-lived intermediates for spectroscopic analysis .

- In Situ Monitoring : ReactIR or Raman spectroscopy to track real-time changes in functional groups .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Methodological Answer :

- Analog Synthesis : Modify the pyrazole ring (e.g., substituent addition) or propanamide chain (e.g., fluorination) to assess bioactivity trends .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based assays .

- Cell Viability : MTT assays to evaluate cytotoxicity in cancer cell lines .

- Data Correlation : Multivariate analysis (e.g., PCA) to link structural features with activity .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Digitally document experimental parameters (e.g., temperature, solvent ratios) for traceability .

- Batch-to-Batch Consistency : Validate purity and stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Open-Source Tools : Share computational workflows (e.g., Jupyter notebooks) for peer validation of modeling results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.